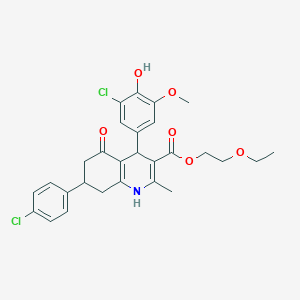
N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate, also known as 2-DPMP, is a psychoactive substance that belongs to the class of central nervous system stimulants. This compound is known for its ability to increase alertness, concentration, and cognitive performance.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate is not fully understood. However, it is believed that this compound acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine is thought to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate has been shown to increase dopamine levels in the brain, which can lead to an increase in alertness, concentration, and cognitive performance. Additionally, this compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate in lab experiments is its ability to improve cognitive performance in animals, which can lead to more accurate and reliable results. However, the cardiovascular effects of this compound can make it difficult to use in certain experiments, and caution should be taken when using this compound in animal studies.
Future Directions
There are several future directions for the study of N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate. One potential direction is the investigation of this compound as a treatment for ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the cardiovascular system. Finally, the development of safer and more effective cognitive enhancers is an important area of research that could have significant implications for the treatment of cognitive disorders.
Synthesis Methods
The synthesis of N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate involves the reaction of 2-naphthol with diethylamine in the presence of a catalyst. The resulting product is then reacted with 1-chloropropane to form the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N,N-diethyl-3-(2-naphthyloxy)-1-propanamine oxalate has been studied for its potential use as a cognitive enhancer. Several studies have shown that this compound can improve cognitive performance in animals and humans. Additionally, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C2H2O4/c1-3-18(4-2)12-7-13-19-17-11-10-15-8-5-6-9-16(15)14-17;3-1(4)2(5)6/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBFGJWURKJDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-naphthalen-2-yloxypropan-1-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

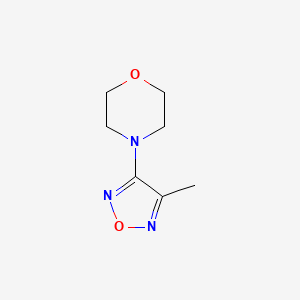
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
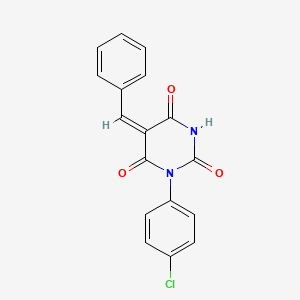

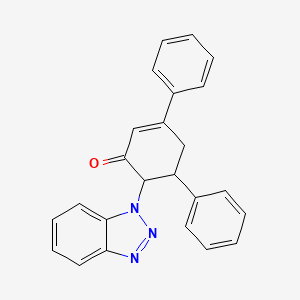
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
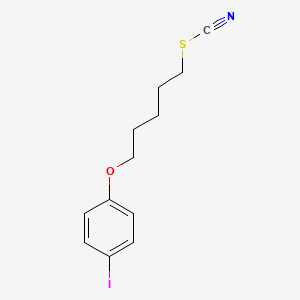
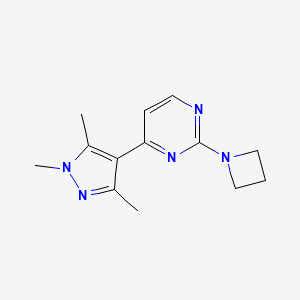
![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)
amino]methyl}benzamide](/img/structure/B5234242.png)
![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)
